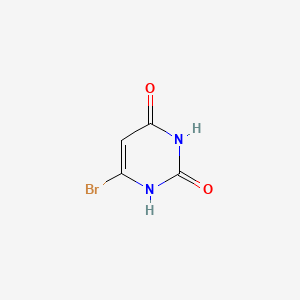

6-Bromouracil

Vue d'ensemble

Description

6-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as a base analog, substituting for thymine in DNA, and can induce mutations by mispairing with guanine during DNA replication . This compound is known for its mutagenic properties and is used primarily in scientific research to study DNA replication and mutation processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Bromouracil can be synthesized by brominating uracil. A common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution . The reaction proceeds under mild conditions, making it suitable for large-scale production.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

- Dissolving uracil in water.

- Adding sodium bromide and sodium hypochlorite to the solution.

- Maintaining the reaction mixture at a controlled temperature and pH.

- Isolating the product through filtration and recrystallization .

Analyse Des Réactions Chimiques

Substitution Reactions

6-Bromouracil can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents include sodium hydroxide and other nucleophiles.

Major Products: The products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms uracil.

Photochemical Reactions

Exposure to ultraviolet light can induce photochemical reactions in this compound, leading to the formation of various photoproducts.

Common Reagents and Conditions: Ultraviolet light at specific wavelengths (e.g., 254 nm) is used to induce these reactions.

Major Products: Products include uracil, 5,5’-diuracil, and other ring-opened compounds.

Role of Halogens in Photochemical Reactions

Halogens, including bromine, play a significant role in environmental photochemical processes and reactions during photochemical water treatment . Halides can undergo sensitized photolysis and react with many secondary photoproducts to produce reactive halogen species (RHS) that can participate in various reactions, including oxidation and halogen incorporation .

Parker and Mitch reported that dissolved organic matter (DOM) contributes to RHS formation, which affects the oxidation of certain added organic compounds . A strong linear correlation was found between the degradation rate constant of the marine algal toxin domoic acid sensitized by a DOM reference standard and the rate constant sensitized by bromoacetophenone, which generates Br- upon photolysis .

Bromination of Uracil Derivatives

Uracil can undergo bromination to form various brominated products depending on the reaction conditions . Uracil first undergoes substitution to 5-bromouracil, and then both uracil and 5-bromouracil are brominated together to yield ultimately 5,5-dibromo-6-hydroxyhydrouracil .

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution involves a nucleophile displacing a leaving group on an aromatic ring . The presence of electron-withdrawing groups increases the reaction rate . This reaction does not follow the SN2 mechanism due to the trigonal carbon atom having sp3 hybridization and steric hindrance from the benzene ring .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

6-Bromouracil has the molecular formula and a molecular weight of approximately 190.98 g/mol. The compound is known for its mutagenic properties, primarily due to its ability to mispair with guanine during DNA replication, leading to transition mutations. This mispairing occurs because this compound can form hydrogen bonds with guanine instead of adenine, resulting in genetic alterations that may contribute to carcinogenesis.

Scientific Research Applications

1. Chemistry:

- Mechanistic Studies: this compound is utilized to explore nucleophilic substitution mechanisms and photochemical reactions. Its reactivity allows researchers to investigate the behavior of halogenated nucleobases under various conditions.

2. Molecular Biology:

- Mutagenesis Research: As a mutagen, this compound is instrumental in studying DNA replication and repair mechanisms. It helps elucidate the pathways through which mutations occur and their implications for genetic stability.

- Base Pairing Studies: The compound serves as a model for understanding base-pairing dynamics in nucleic acids, providing insights into how structural modifications can affect genetic information transfer.

3. Medicine:

- Cancer Research: The deoxyriboside derivative of this compound, known as 5-bromo-2-deoxyuridine, is employed in cancer therapies. It sensitizes tumor cells to radiation treatment by incorporating into DNA and disrupting normal replication processes.

Case Studies

Case Study 1: Mutagenicity Assessment

A study investigated the mutagenic effects of this compound on bacterial systems, revealing that its incorporation into DNA led to significant increases in mutation rates compared to control groups without the compound. This highlighted its potential utility in studying mutagenesis pathways and cancer development.

Case Study 2: Photochemical Reactions

Research demonstrated that exposure to ultraviolet light induced photochemical reactions in DNA containing this compound. These reactions resulted in the formation of various photoproducts, allowing scientists to study the effects of light on nucleic acid integrity and mutation rates.

Case Study 3: Cancer Therapeutics

Clinical trials utilizing 5-bromo-2-deoxyuridine have shown promising results in enhancing the efficacy of radiation therapy for certain cancers. The mechanism involves the selective incorporation of the compound into tumor cell DNA, leading to increased susceptibility to radiation-induced damage.

Mécanisme D'action

6-Bromouracil exerts its effects by incorporating into DNA in place of thymine. During DNA replication, it can mispair with guanine instead of adenine, leading to transition mutations . This mispairing is attributed to the enolization of this compound, converting it into a form that mimics cytosine . The resulting mutations can be studied to understand the mechanisms of DNA repair and mutagenesis.

Comparaison Avec Des Composés Similaires

5-Bromouracil: Another brominated derivative of uracil, known for its mutagenic properties.

5-Fluorouracil: A fluorinated derivative used as a chemotherapeutic agent.

5-Chlorouracil: A chlorinated derivative with similar properties.

Comparison:

Mutagenicity: Both 6-Bromouracil and 5-Bromouracil are mutagenic, but this compound is less commonly used.

Therapeutic Use: 5-Fluorouracil is widely used in cancer treatment, whereas this compound is primarily a research tool.

Chemical Properties: The different halogen atoms (bromine, fluorine, chlorine) influence the compounds’ reactivity and biological effects.

This compound’s unique properties make it a valuable compound in scientific research, particularly in the study of DNA replication and mutation.

Activité Biologique

6-Bromouracil (6-BU) is a halogenated derivative of uracil, which has garnered significant attention in the fields of biochemistry and pharmacology due to its unique biological activities. This article delves into its biological mechanisms, antimicrobial properties, mutagenic effects, and applications in cancer therapy, supported by various studies and data.

This compound is structurally similar to thymine, allowing it to substitute for thymine in DNA during replication. This substitution can lead to mispairing during DNA synthesis, resulting in mutations. The compound's ability to interfere with normal base pairing is a critical aspect of its biological activity.

- Base Pairing and Mutagenesis :

- Antitumor Activity :

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its metal complexes against various bacterial strains. The following table summarizes the antimicrobial effectiveness of this compound complexes:

| Complex | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Bromouracil-Mn(II) | Bacillus subtilis | 17 |

| 5-Bromouracil-Cu(II) | Staphylococcus aureus | 18 |

| 5-Bromouracil-Ni(II) | Escherichia coli | 12 |

| 5-Bromouracil-Ag(I) | Pseudomonas aeruginosa | 14 |

These results indicate that this compound complexes exhibit significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

- Mutagenic Effects : A study demonstrated that exposure to this compound resulted in a mutation frequency increase in bacterial models, highlighting its role as a potent mutagen .

- Antiviral Applications : Research indicates that this compound can inhibit viral replication by interfering with the viral DNA synthesis process, making it a candidate for antiviral therapies .

- Cancer Therapy : A notable case study involved the use of this compound in combination with radiation therapy for treating certain types of cancers. The compound's ability to enhance radiation sensitivity was observed, leading to improved outcomes in tumor reduction .

Propriétés

IUPAC Name |

6-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJUVVITEPKZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195388 | |

| Record name | 6-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-93-6 | |

| Record name | 6-Bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7PKT8SBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.